Ethyl 2-(isopropylamino)-2-phenylacetate
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Overview
Description
Ethyl 2-(isopropylamino)-2-phenylacetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of an ethyl ester group, an isopropylamino group, and a phenyl group attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(isopropylamino)-2-phenylacetate typically involves the esterification of 2-(isopropylamino)-2-phenylacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-(isopropylamino)-2-phenylacetic acid+ethanolacid catalystethyl 2-(isopropylamino)-2-phenylacetate+water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isopropylamino)-2-phenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Hydrolysis: 2-(isopropylamino)-2-phenylacetic acid and ethanol.
Reduction: 2-(isopropylamino)-2-phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(isopropylamino)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-(isopropylamino)-2-phenylacetate involves its interaction with biological molecules. The ester group can be hydrolyzed by esterases to release the active acid form, which can then interact with various molecular targets. The isopropylamino group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects.
Comparison with Similar Compounds
Ethyl 2-(isopropylamino)-2-phenylacetate can be compared with other similar compounds such as:
Ethyl 2-phenylacetate: Lacks the isopropylamino group, resulting in different chemical and biological properties.
2-(isopropylamino)-2-phenylacetic acid: The acid form of the compound, which has different solubility and reactivity.
Ethyl 2-(methylamino)-2-phenylacetate: Similar structure but with a methylamino group instead of an isopropylamino group, leading to different steric and electronic effects.
This compound is unique due to the presence of both the isopropylamino and phenyl groups, which confer specific chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-phenyl-2-(propan-2-ylamino)acetate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)12(14-10(2)3)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3 |
InChI Key |
WZGRUDMGVCNMSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC(C)C |
Origin of Product |
United States |
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